molecular formula C12H12N2O4S B2790138 (2',5'-dioxo-6,7-dihydro-1'H,5H-spiro[1-benzothiophene-4,4'-imidazolidin]-1'-yl)acetic acid CAS No. 923148-42-9

(2',5'-dioxo-6,7-dihydro-1'H,5H-spiro[1-benzothiophene-4,4'-imidazolidin]-1'-yl)acetic acid

Cat. No.: B2790138
CAS No.: 923148-42-9
M. Wt: 280.3
InChI Key: ZPPSATLMFXJHQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2',5'-Dioxo-6,7-dihydro-1'H,5H-spiro[1-benzothiophene-4,4'-imidazolidin]-1'-yl)acetic acid is an intriguing compound characterized by its unique spirocyclic structure. This compound falls within the realm of benzothiophene derivatives, known for their varied applications in medicinal chemistry and material sciences. Its complex structure hints at its potential versatility and utility in various scientific domains.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2',5'-dioxo-6,7-dihydro-1'H,5H-spiro[1-benzothiophene-4,4'-imidazolidin]-1'-yl)acetic acid typically involves multi-step reactions starting from readily available benzothiophene precursors. A common method includes the formation of the benzothiophene core followed by the introduction of the imidazolidin ring through cyclization reactions. Key steps might involve:

  • Step 1: Formation of the benzothiophene core via condensation reactions.

  • Step 2: Introduction of functional groups that will participate in cyclization.

  • Step 3: Cyclization to form the imidazolidin ring.

  • Step 4: Functionalization to introduce the acetic acid moiety.

Industrial Production Methods: In an industrial context, production scales up these reactions, often incorporating more robust and cost-effective reagents. Continuous flow reactors might be employed to enhance reaction efficiency and yield. Optimization of solvent systems and catalysts is crucial for scaling up.

Chemical Reactions Analysis

Types of Reactions it Undergoes:

  • Oxidation: The compound can undergo oxidation, particularly at sulfur atoms within the benzothiophene moiety.

  • Reduction: Reduction reactions might target ketone groups within the structure.

  • Substitution: Both nucleophilic and electrophilic substitutions are possible, allowing for further functionalization.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

  • Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: Utilizing various nucleophiles/electrophiles under appropriate conditions like acidic or basic media.

Major Products Formed:

  • Oxidation: Sulfoxides or sulfones derivatives.

  • Reduction: Alcohols or reduced ketone forms.

  • Substitution: Various substituted derivatives depending on the nucleophile/electrophile.

Scientific Research Applications

Chemistry: The compound’s reactive sites make it a valuable intermediate in organic synthesis, particularly in the construction of more complex molecular architectures.

Medicine: Benzothiophene derivatives have been studied for their pharmacological properties, and this compound might exhibit similar potential in therapeutic applications.

Industry: Its stability and functional groups make it useful in material sciences, potentially contributing to the development of novel polymers or other advanced materials.

Mechanism of Action

The exact mechanism of action for (2',5'-dioxo-6,7-dihydro-1'H,5H-spiro[1-benzothiophene-4,4'-imidazolidin]-1'-yl)acetic acid depends on its application. In a medicinal context, it could interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. For instance, its structural motifs might inhibit enzyme activity by mimicking natural substrates or binding to active sites.

Comparison with Similar Compounds

  • (2',5'-Dioxo-6,7-dihydro-1'H,5H-spiro[1-benzothiophene-4,4'-piperidin]-1'-yl)acetic acid: This compound shares a similar core structure but with a piperidine ring instead of imidazolidin, which might affect its reactivity and applications.

  • (2',5'-Dioxo-6,7-dihydro-1'H,5H-spiro[1-benzothiophene-4,4'-pyrrolidin]-1'-yl)acetic acid: Differing only in the heterocyclic ring, this analogue might offer insights into the impact of ring size and composition on biological activity.

Highlighting Uniqueness: The unique feature of (2',5'-dioxo-6,7-dihydro-1'H,5H-spiro[1-benzothiophene-4,4'-imidazolidin]-1'-yl)acetic acid is its spirocyclic structure incorporating both benzothiophene and imidazolidin motifs. This distinctive combination might impart unique physicochemical properties and biological activities not seen in other analogues.

Properties

IUPAC Name

2-(2',5'-dioxospiro[6,7-dihydro-5H-1-benzothiophene-4,4'-imidazolidine]-1'-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4S/c15-9(16)6-14-10(17)12(13-11(14)18)4-1-2-8-7(12)3-5-19-8/h3,5H,1-2,4,6H2,(H,13,18)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPPSATLMFXJHQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CS2)C3(C1)C(=O)N(C(=O)N3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923148-42-9
Record name 2-{2',5'-dioxo-6,7-dihydro-5H-spiro[1-benzothiophene-4,4'-imidazolidin]-1'-yl}acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.